molecular formula C7H8ClNO2S B13213352 (6-Methylpyridin-2-yl)methanesulfonyl chloride

(6-Methylpyridin-2-yl)methanesulfonyl chloride

Cat. No.: B13213352
M. Wt: 205.66 g/mol
InChI Key: XFOUSPOLWLHITM-UHFFFAOYSA-N
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Description

(6-Methylpyridin-2-yl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C₇H₈ClNO₂S and a molecular weight of 205.66 g/mol . This compound is primarily used in organic synthesis and research applications due to its reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyridin-2-yl)methanesulfonyl chloride typically involves the reaction of 6-methylpyridine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: (6-Methylpyridin-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-Methylpyridin-2-yl)methanesulfonyl chloride involves its ability to act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

(6-methylpyridin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H8ClNO2S/c1-6-3-2-4-7(9-6)5-12(8,10)11/h2-4H,5H2,1H3

InChI Key

XFOUSPOLWLHITM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CS(=O)(=O)Cl

Origin of Product

United States

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